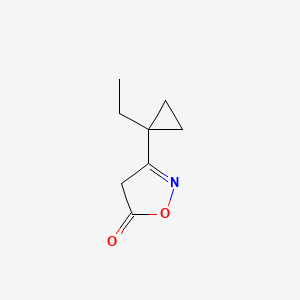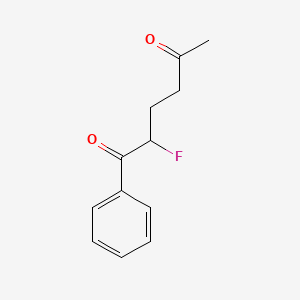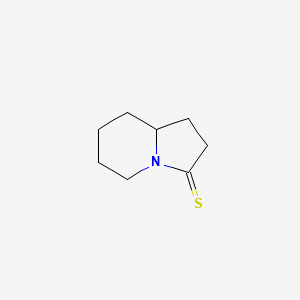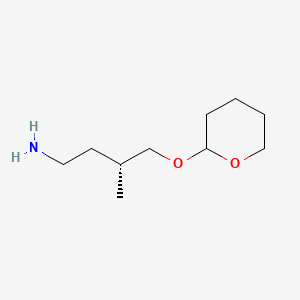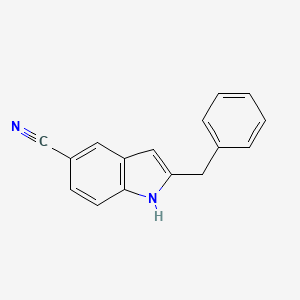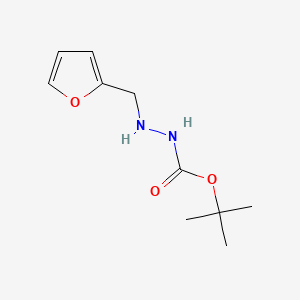
tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate is an organic compound with the molecular formula C10H16N2O3. It is a hydrazine derivative that features a furan ring, making it a versatile compound in organic synthesis and various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-ylmethyl oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The furan ring and hydrazine moiety play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl hydrazinecarboxylate: A related compound with similar reactivity but lacks the furan ring.
tert-Butyl (furan-2-ylmethyl)carbamate: Another similar compound with a carbamate group instead of a hydrazine moiety.
Uniqueness
tert-Butyl 2-(furan-2-ylmethyl)hydrazinecarboxylate is unique due to the presence of both the furan ring and the hydrazine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
162739-66-4 |
|---|---|
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.249 |
Nom IUPAC |
tert-butyl N-(furan-2-ylmethylamino)carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-11-7-8-5-4-6-14-8/h4-6,11H,7H2,1-3H3,(H,12,13) |
Clé InChI |
FPDCREAXZXMBCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCC1=CC=CO1 |
Synonymes |
Hydrazinecarboxylic acid, 2-(2-furanylmethyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


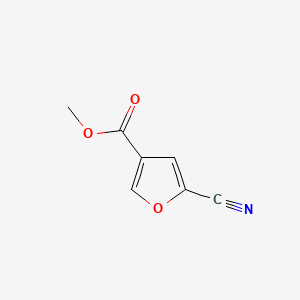
![N-[1-(4-Cyanophenyl)ethyl]acetamide](/img/structure/B575234.png)
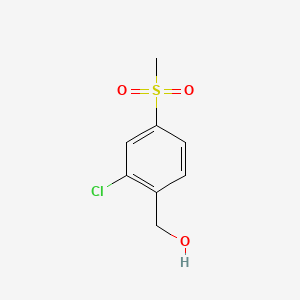

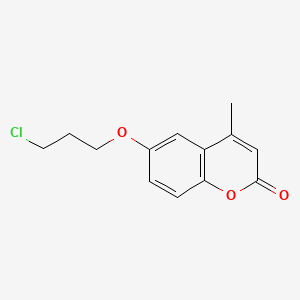
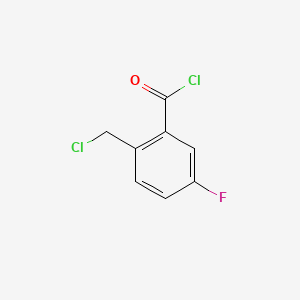
![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)
